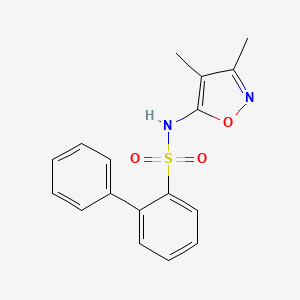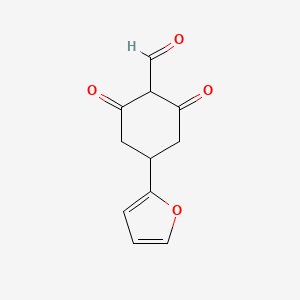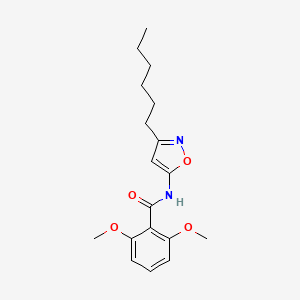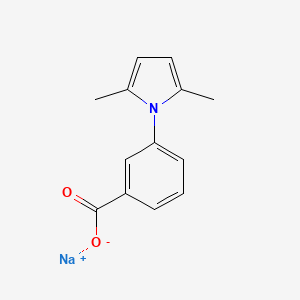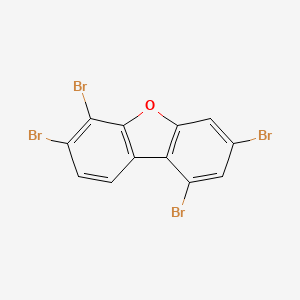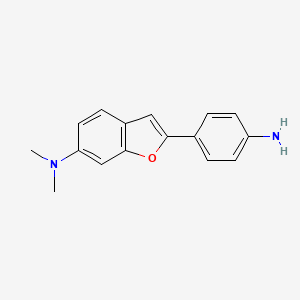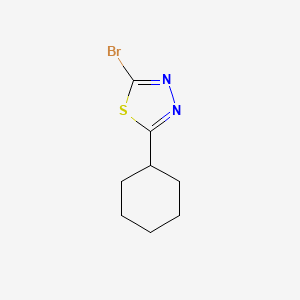
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 2-position and a cyclohexyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole typically involves the cyclization of thiosemicarbazide with a carboxylic acid, followed by bromination. The reaction conditions often include the use of mixed acids and brominating agents . For example, the preparation of 2-amino-1,3,4-thiadiazole from thiosemicarbazide under the action of mixed acid, followed by bromination and alkali separation, is a common method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Thiadiazoles are used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Bromo-5-methyl-1,3,4-thiadiazole: Similar in structure but with a methyl group instead of a cyclohexyl group.
2-Bromo-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
2-Bromo-5-cyclohexyl-1,3,4-thiadiazole is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
属性
CAS 编号 |
105613-25-0 |
|---|---|
分子式 |
C8H11BrN2S |
分子量 |
247.16 g/mol |
IUPAC 名称 |
2-bromo-5-cyclohexyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H11BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI 键 |
HMFMTTSMOKQPTM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NN=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


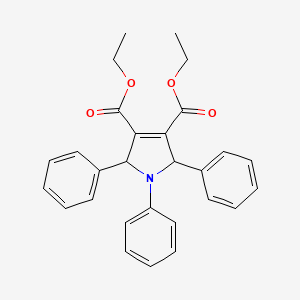
![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
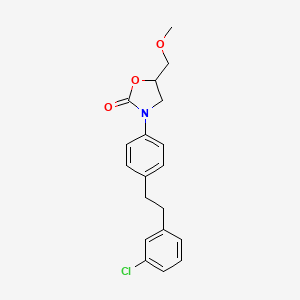
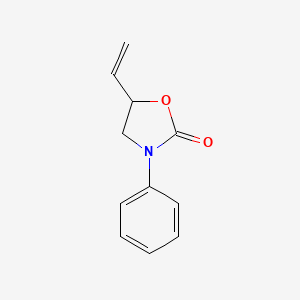
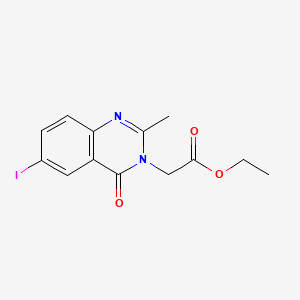
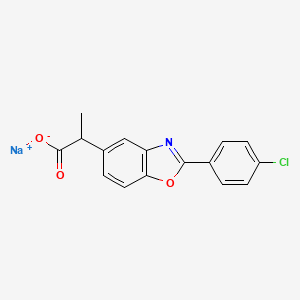
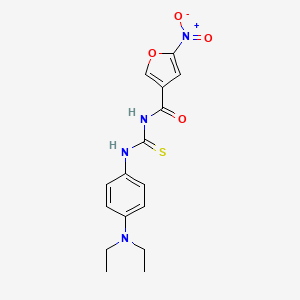
![2-Nitro-7-[(propan-2-yl)oxy]-1-benzofuran](/img/structure/B12902025.png)
